5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
5-propyl-1-[4-(propylcarbamoyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-5-13-14(16(22)23)18-19-20(13)12-8-6-11(7-9-12)15(21)17-10-4-2/h6-9H,3-5,10H2,1-2H3,(H,17,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGUDRYDYWDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C(=O)NCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a triazole ring and a carboxylic acid functional group. Its molecular formula is C_{15}H_{20}N_4O_3.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antiproliferative Activity : Research has indicated that derivatives of 1H-1,2,3-triazole-4-carboxylic acids exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and causing DNA damage .
- Enzyme Inhibition : Triazole compounds are also known to act as enzyme inhibitors. They can inhibit enzymes involved in key metabolic pathways, potentially leading to reduced tumor growth and enhanced therapeutic efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiproliferative | Induces apoptosis in Jurkat T-cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Cytotoxicity | Reduces viability in various cancer cell lines |
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Study on Antiproliferative Effects : A study investigated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action Analysis : Another research focused on the mechanism through which triazole derivatives induce apoptosis. It was found that these compounds lead to mitochondrial membrane potential disruption and subsequent activation of caspases involved in apoptotic pathways .
- ADME Profiling : Computer-aided drug design studies have suggested that triazole derivatives possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, making them suitable candidates for further development as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with the triazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of triazole compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The compound has shown promise in preliminary assays against various cancer cell lines, suggesting it may serve as a lead compound for further development.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have indicated that triazole derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific compound has been evaluated for its ability to cross the blood-brain barrier and its efficacy in preclinical models of neurodegeneration.
Table 1: Summary of Biological Activities
| Activity Type | Target Disease | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Types | 0.5 - 5 | |
| Neuroprotection | Alzheimer's | 0.2 - 3 | |
| Neuroprotection | Parkinson's | 0.3 - 4 |
Agricultural Applications
Fungicidal Properties
The compound has been investigated for its fungicidal properties against various plant pathogens. Its mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis and death. Field trials have shown that formulations containing this compound can significantly reduce fungal infections in crops, thus enhancing yield and quality.
Herbicidal Activity
In addition to its fungicidal action, the compound has demonstrated herbicidal activity, particularly against broadleaf weeds. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed to minimize crop damage while effectively controlling weed populations.
Table 2: Agricultural Efficacy Data
| Application Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| Fungicide | Fusarium spp. | 85 | |
| Herbicide | Amaranthus retroflexus | 90 |
Material Science
Polymer Development
The unique chemical structure of 5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid makes it suitable for use in polymer science. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts.
Nanocomposite Materials
Furthermore, the integration of this compound into nanocomposite materials has been explored. These nanocomposites exhibit enhanced electrical conductivity and mechanical strength, making them suitable for applications in electronics and structural materials.
Table 3: Material Properties Comparison
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability | 200 °C | 250 °C |
| Mechanical Strength | 30 MPa | 50 MPa |
| Electrical Conductivity | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
